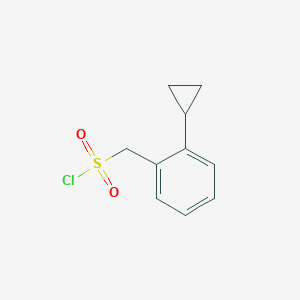
6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ It is characterized by the presence of a pyridine ring substituted with an oxazepane moiety and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde typically involves the reaction of pyridine derivatives with oxazepane intermediates. One common method includes the condensation of 3-pyridinecarboxaldehyde with 4-aminomethyl-1,4-oxazepane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: 6-(1,4-Oxazepan-4-YL)pyridine-3-carboxylic acid.
Reduction: 6-(1,4-Oxazepan-4-YL)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
- 6-(1,4-Oxazepan-4-YL)pyridine-2-carbaldehyde
- 5-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde
- 6-(1,4-Oxazepan-4-YL)pyridine-3-carboxylic acid
Uniqueness
6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde is unique due to the specific positioning of the oxazepane moiety and the aldehyde group on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
6-(1,4-oxazepan-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-9-10-2-3-11(12-8-10)13-4-1-6-15-7-5-13/h2-3,8-9H,1,4-7H2 |
InChIキー |
AZBIJZOEMBFPHD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCOC1)C2=NC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
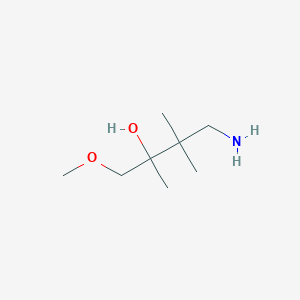
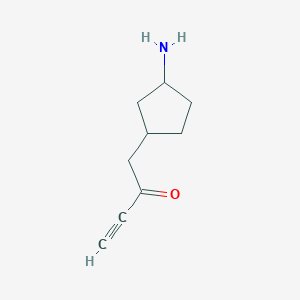
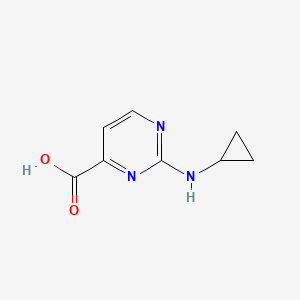


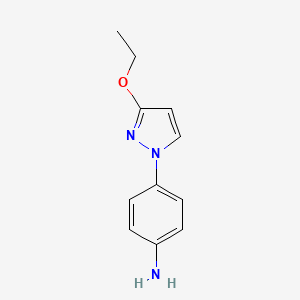
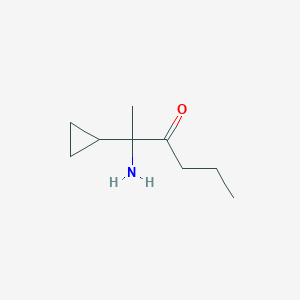
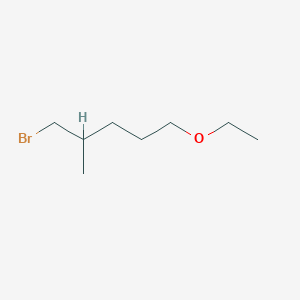
![Methyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13184824.png)
![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13184832.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)
